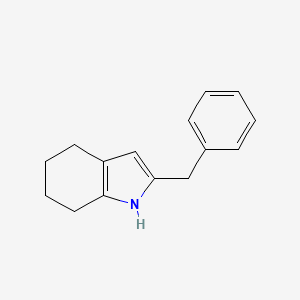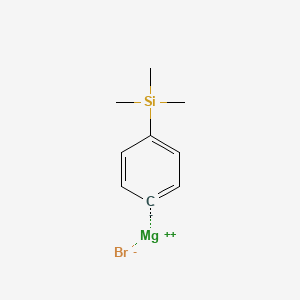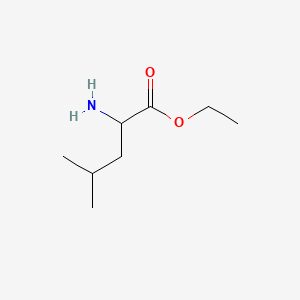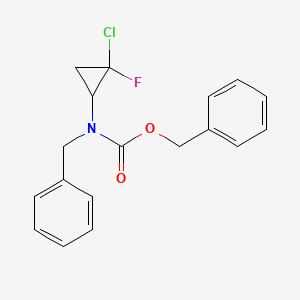
(4-Dimethylaminomethyl)phenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Dimethylaminomethyl)phenylmagnesium bromide is an organometallic compound with the molecular formula C9H12BrMgN. It is commonly used in various fields of scientific research due to its versatility and reactivity. This compound is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds.
Mecanismo De Acción
Target of Action
As a grignard reagent, it is known to be highly reactive and can interact with a variety of functional groups, including carbonyl groups in aldehydes and ketones, to form new carbon-carbon bonds .
Mode of Action
(4-Dimethylaminomethyl)phenylmagnesium bromide, like other Grignard reagents, is a strong nucleophile and base . It can attack electrophilic carbon atoms that are present in polar bonds . For example, in the presence of a carbonyl group, the carbon-magnesium bond can break and the carbon can form a new bond with the carbonyl carbon, resulting in the addition of the (4-Dimethylaminomethyl)phenyl group to the molecule .
Biochemical Pathways
The compound’s ability to form new carbon-carbon bonds can potentially lead to the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a variety of organic compounds, depending on the other reactants present in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, Grignard reagents are known to be sensitive to moisture and air . They are typically prepared and used under anhydrous conditions to prevent reaction with water or oxygen . The temperature and solvent can also affect the reaction rate and product yield .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Dimethylaminomethyl)phenylmagnesium bromide is typically prepared through the Grignard reaction. This involves the reaction of 4-(dimethylaminomethyl)phenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors equipped with efficient stirring and temperature control systems .
Análisis De Reacciones Químicas
Types of Reactions
(4-Dimethylaminomethyl)phenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.
Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds, halides, and other electrophiles. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under inert atmosphere conditions .
Major Products Formed
The major products formed from reactions involving this compound include alcohols, substituted aromatic compounds, and coupled products. These products are often used as intermediates in the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
(4-Dimethylaminomethyl)phenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium bromide: A simpler Grignard reagent used in similar types of reactions.
(4-Methylphenyl)magnesium bromide: Another Grignard reagent with a methyl group instead of a dimethylaminomethyl group.
(4-Methoxyphenyl)magnesium bromide: A Grignard reagent with a methoxy group on the phenyl ring.
Uniqueness
(4-Dimethylaminomethyl)phenylmagnesium bromide is unique due to the presence of the dimethylaminomethyl group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
magnesium;N,N-dimethyl-1-phenylmethanamine;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N.BrH.Mg/c1-10(2)8-9-6-4-3-5-7-9;;/h4-7H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXMIEQXWLWODE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![{[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene](/img/structure/B6289357.png)
![N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline](/img/structure/B6289363.png)
![2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide](/img/structure/B6289386.png)
![4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde](/img/structure/B6289393.png)
